6-Bromo-3-methyl-1,2-dihydroquinolin-2-one
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Overview
Description
6-Bromo-3-methyl-1,2-dihydroquinolin-2-one is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methyl-1,2-dihydroquinolin-2-one typically involves the bromination of 3-methyl-1,2-dihydroquinolin-2-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methyl-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized to form quinoline derivatives or reduced to form dihydroquinoline derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea in solvents like ethanol or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Major Products
Substitution: Formation of 6-substituted-3-methyl-1,2-dihydroquinolin-2-one derivatives.
Oxidation: Formation of quinoline-2-one derivatives.
Reduction: Formation of 1,2,3,4-tetrahydroquinoline derivatives.
Scientific Research Applications
6-Bromo-3-methyl-1,2-dihydroquinolin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-methyl-1,2-dihydroquinolin-2-one is not fully elucidated. like other quinoline derivatives, it is believed to interact with various molecular targets, including enzymes and receptors. The bromine atom and the quinoline core play crucial roles in its binding affinity and biological activity. The compound may inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1-methyl-3,4-dihydroquinolin-2-one
- 6-Bromo-8-methyl-1,2-dihydroquinolin-2-one
- 6-Bromo-1,2-dihydroquinolin-2-one
Uniqueness
6-Bromo-3-methyl-1,2-dihydroquinolin-2-one is unique due to the specific positioning of the bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
6-bromo-3-methyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-4-7-5-8(11)2-3-9(7)12-10(6)13/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWPJHYJKQNRCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)Br)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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